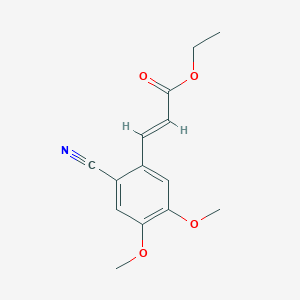
(E)-Ethyl 3-(2-cyano-4,5-dimethoxyphenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Ethyl 3-(2-cyano-4,5-dimethoxyphenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a cyano group and two methoxy groups attached to a phenyl ring, along with an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(2-cyano-4,5-dimethoxyphenyl)acrylate typically involves the reaction of 2-cyano-4,5-dimethoxybenzaldehyde with ethyl acrylate in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Ethyl 3-(2-cyano-4,5-dimethoxyphenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-Ethyl 3-(2-cyano-4,5-dimethoxyphenyl)acrylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Used in the production of polymers and materials with specific properties, such as UV-absorbing materials.
Mécanisme D'action
The mechanism of action of (E)-Ethyl 3-(2-cyano-4,5-dimethoxyphenyl)acrylate involves its interaction with specific molecular targets. The cyano group and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
- Thiophene derivatives
- Tetrahydroquinoline derivatives
Uniqueness
(E)-Ethyl 3-(2-cyano-4,5-dimethoxyphenyl)acrylate is unique due to the presence of both cyano and methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H15NO4 |
|---|---|
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
ethyl (E)-3-(2-cyano-4,5-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H15NO4/c1-4-19-14(16)6-5-10-7-12(17-2)13(18-3)8-11(10)9-15/h5-8H,4H2,1-3H3/b6-5+ |
Clé InChI |
HPAGRVWEDKECBF-AATRIKPKSA-N |
SMILES isomérique |
CCOC(=O)/C=C/C1=CC(=C(C=C1C#N)OC)OC |
SMILES canonique |
CCOC(=O)C=CC1=CC(=C(C=C1C#N)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


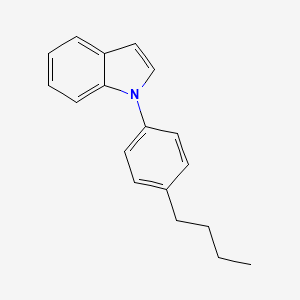
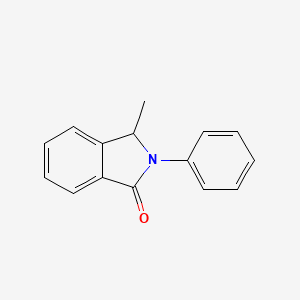
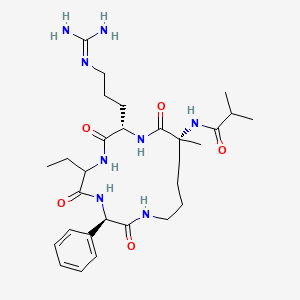
![(2S,3S,4S,5R,6S)-6-[(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14125868.png)

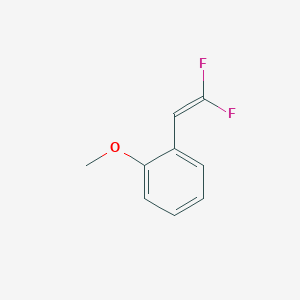
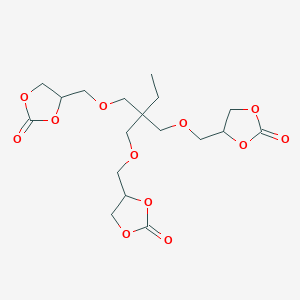
![tert-Butyl 2-(4-methyl-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate](/img/structure/B14125886.png)
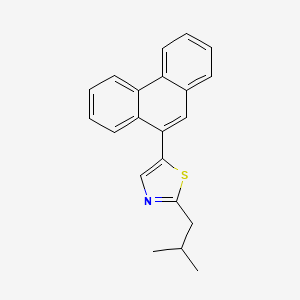
![8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14125903.png)

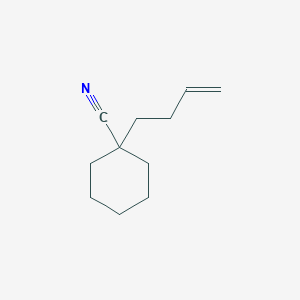
![1-[(Quinolin-4-yl)methyl]pyridin-1-ium iodide](/img/structure/B14125946.png)
![3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B14125953.png)
